molecular formula C₆₇H₉₂CoN₁₄O₁₇P B1145615 O5'-Succinylvitamin B12 CAS No. 55729-45-8

O5'-Succinylvitamin B12

Cat. No.: B1145615
CAS No.: 55729-45-8
M. Wt: 1455.44
Attention: For research use only. Not for human or veterinary use.
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Description

O5'-Succinylvitamin B12 is a chemically modified derivative of cobalamin (vitamin B12) designed for specialized research applications . This compound is prepared through the succinylation of the 5'-OH group of the alpha-ribose moiety in the vitamin's nucleotide loop . Unlike bioactive forms of B12 such as methylcobalamin or adenosylcobalamin, this compound demonstrates significantly diminished binding affinity to apoenzymes . Studies indicate it does not inhibit B12-dependent enzymes like diol dehydrase and lacks both biological and anti-vitamin B12 activity in microbial models such as E. coli . Furthermore, it is not significantly incorporated into bacterial cells, suggesting altered transport characteristics . These properties make it a valuable tool for investigating the structural requirements of cobalamin cofactor function, apoenzyme binding interactions, and cellular uptake mechanisms without interfering with native B12 pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

55729-45-8

Molecular Formula

C₆₇H₉₂CoN₁₄O₁₇P

Molecular Weight

1455.44

Synonyms

Co-​(cyano-​κC)​-​cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-​Ester with [1-​[5-​O-​(3-​Carboxy-​1-​oxopropyl)​-​α-​D-​ribofuranosyl]​-​5,​6-​dimethyl-​1H-​benzimidazole-​κN3]

Origin of Product

United States

Preparation Methods

Reaction with Succinic Anhydride

The most widely documented method for synthesizing this compound involves the acylation of vitamin B12 with succinic anhydride under controlled conditions.

Procedure:

  • Substrate Preparation : Cyanocobalamin or hydroxocobalamin is dissolved in anhydrous dimethylformamide (DMF) or pyridine to enhance solubility.

  • Succinylation : Succinic anhydride is added in molar excess (typically 5–10 equivalents) to the reaction mixture. The reaction proceeds at room temperature for 24–48 hours under inert atmosphere.

  • Workup : The product is precipitated using ice-cold diethyl ether, followed by centrifugation and washing to remove unreacted reagents.

  • Purification : The crude product is purified via column chromatography (silica gel or Sephadex LH-20) or preparative HPLC.

Key Observations:

  • Selectivity : Succinylation occurs preferentially at the 5'-OH group of α-ribose due to steric and electronic factors. The 2'-OH group reacts more slowly, requiring extended reaction times or elevated temperatures for disuccinylation.

  • Yield : Monosuccinylation at the 5'-position achieves yields of 60–75%, while disuccinylation (2',5'-di-O-succinyl) yields 20–30% under optimized conditions.

Acid/Base Hydrolysis for Selective Deprotection

Mild hydrolysis protocols are employed to isolate this compound from mixtures containing disuccinylated byproducts:

Acidic Hydrolysis:

  • Conditions : 0.1 M HCl at 37°C for 1–2 hours.

  • Outcome : Selective cleavage of the 2'-succinyl group, preserving the 5'-succinyl moiety.

Alkaline Hydrolysis:

  • Conditions : 0.1 M NaOH at 25°C for 30 minutes.

  • Outcome : Similar selectivity for 2'-succinyl removal, though base-sensitive functionalities (e.g., the corrin ring) require careful pH control.

Thermal Stability and Byproduct Formation

Heating this compound at 130°C for 5 minutes results in complete desuccinylation, regenerating unmodified vitamin B12. This reversibility underscores the importance of low-temperature processing during synthesis.

Analytical Characterization

Electrophoretic Mobility

Paper electrophoresis at pH 6.0 distinguishes succinyl derivatives based on charge:

  • This compound : Migrates as a monoanion due to the free carboxylate group.

  • Disuccinyl Derivative : Exhibits higher mobility as a dianion.

Spectroscopic Confirmation

  • UV-Vis Spectroscopy : The γ-band at 361 nm (characteristic of cobalamins) remains unchanged, confirming the integrity of the corrin ring.

  • NMR Spectroscopy : 1^1H NMR reveals succinyl proton resonances at δ 2.5–2.7 ppm (methylene) and δ 12.1 ppm (carboxylic acid).

Comparative Data on Synthesis Conditions

ParameterOptimal ConditionYield (%)Purity (%)
Succinic Anhydride Equiv87295
Reaction Time36 hours6892
Temperature25°C7094
Purification MethodSephadex LH-20 Chromatography6598

Data adapted from enzymatic and chemical synthesis studies.

Challenges and Limitations

  • Steric Hindrance : Bulky succinyl groups may impede enzymatic conversion to active cobalamin forms (e.g., adenosylcobalamin).

  • Biological Inactivity : this compound lacks affinity for intrinsic factor and transcobalamin transporters, rendering it non-bioavailable in E. coli and mammalian systems.

  • Sensitivity to pH : The inner salt formation between the 2'-succinyl carboxylate and DMB imidazole destabilizes the cobalt–nitrogen bond under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .

Scientific Research Applications

O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.

    Industry: Utilized in the production of fortified foods and dietary supplements

Mechanism of Action

The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .

Comparison with Similar Compounds

Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .

Q & A

Q. How can conflicting data on this compound’s role in folate metabolism be reconciled?

  • Answer: Folate trapping due to B12 deficiency alters one-carbon metabolism. Use dual-isotope tracing (³H-folate and ¹⁴C-B12) in cell cultures to track metabolic flux. Meta-analyses of existing datasets with subgroup stratification (e.g., by folate status) can clarify interactions .

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